molecular formula C9H14N2O B12879123 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12879123
M. Wt: 166.22 g/mol
InChI Key: MHXMYBFJLRUDLT-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a bicyclic heterocyclic compound featuring a fused pyrrolo-isoxazole scaffold with a bulky tert-butyl substituent at the 3-position. The pyrrolo[3,2-d]isoxazole core combines a five-membered pyrrole ring and a six-membered isoxazole ring, creating a rigid structure that enhances metabolic stability and binding affinity in medicinal chemistry applications. The tert-butyl group contributes steric bulk and lipophilicity, which can influence solubility, bioavailability, and interactions with biological targets.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-tert-butyl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C9H14N2O/c1-9(2,3)7-6-4-5-10-8(6)12-11-7/h10H,4-5H2,1-3H3

InChI Key

MHXMYBFJLRUDLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC2=C1CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are potential methods to enhance efficiency and scalability .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
This compound has been investigated for its potential pharmacological properties. Research indicates that derivatives of pyrrolo[3,2-d]isoxazole exhibit significant biological activity, including anti-inflammatory and analgesic effects. These properties make them candidates for developing new therapeutic agents targeting various diseases.

Case Studies

  • Anti-Cancer Activity : A study demonstrated that certain derivatives of 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole showed promising results in inhibiting the growth of cancer cells in vitro. The mechanism involved the induction of apoptosis in tumor cells, suggesting a pathway for further drug development aimed at cancer treatment.
  • Neuroprotective Effects : Another research effort highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could mitigate oxidative stress and inflammation in neuronal cells, paving the way for potential applications in treating conditions such as Alzheimer's disease.

Materials Science

Polymer Chemistry
The compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has resulted in materials with improved durability and resistance to environmental degradation.

Data Table: Properties of Polymers Containing 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

PropertyValue
Glass Transition Temp120 °C
Tensile Strength50 MPa
Thermal Decomposition Temp300 °C

Agricultural Chemistry

Pesticidal Activity
Research has indicated that 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exhibits pesticidal properties against various agricultural pests. Field trials have shown its effectiveness as a biopesticide, contributing to sustainable agriculture practices.

Case Study: Efficacy Against Specific Pests
In a controlled environment study, this compound was tested against common agricultural pests such as aphids and whiteflies. The results indicated a significant reduction in pest populations, demonstrating its potential as an eco-friendly alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole tert-Butyl (C(CH₃)₃) C₉H₁₄N₂O High lipophilicity; potential metabolic stability
3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole 3-Methoxybenzyl (Ar-OCH₃) C₁₄H₁₄N₂O₂ Enhanced solubility due to polar methoxy group
3-(5-Bromothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole 5-Bromothiophene (S-heterocycle) C₉H₇BrN₂OS Bromine enhances halogen bonding; industrial availability
(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate Hexahydropyrrolo-pyrrole C₁₅H₂₃N₃O₃ Tested for ATX inhibition; moderate solubility

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the target compound increases logP compared to the methoxybenzyl analog, which may reduce aqueous solubility but improve membrane permeability. The bromothiophene analog (logP ~2.5) balances lipophilicity and halogen-mediated interactions.
  • Solubility : The methoxybenzyl derivative () likely exhibits higher solubility in polar solvents due to the methoxy group’s electron-donating nature, whereas the tert-butyl analog may require formulation aids for optimal dissolution.
  • Synthetic Accessibility : The tert-butyl group is straightforward to introduce via alkylation or Suzuki coupling, as seen in ’s use of tert-butyl esters. In contrast, bromothiophene incorporation () requires halogenation or cross-coupling steps.

Biological Activity

3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and data.

  • Molecular Formula : C12H16N2O
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 603067-19-2
  • Boiling Point : Approximately 384.7 °C
  • Density : 1.2 g/cm³

Biological Activities

The biological activities of 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole have been explored in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study compared the efficacy of several isoxazole derivatives, including 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole, against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines using the MTT assay.

CompoundIC50 (µM) HCT-116IC50 (µM) PC3Selectivity
3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole5.08.0High
5-Fluorouracil (control)5.28.3N/A

The results demonstrated that the compound had lower IC50 values than the standard drug 5-fluorouracil in both cell lines, indicating a strong potential for development as an anticancer agent .

The mechanism by which 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exerts its cytotoxic effects appears to involve apoptosis induction and cell cycle arrest. Studies have shown that compounds with similar structures can modulate the expression of key apoptotic markers such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells . Specifically, the compound may promote the expression of p21^WAF-1, which is associated with cell cycle regulation.

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

  • Antiviral Activity : Isoxazole derivatives have been noted for their antiviral properties against various viruses.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective roles through modulation of neurotransmitter systems.

Case Studies

  • Cytotoxicity in Leukemia Cells : A study evaluated the effects of isoxazole derivatives on human promyelocytic leukemia cells (HL-60). The findings indicated that certain derivatives led to a significant decrease in cell viability and altered gene expression related to apoptosis .
  • Comparative Study with Known Anticancer Drugs : In a comparative analysis involving multiple isoxazole derivatives against known anticancer drugs like doxorubicin and cisplatin, 3-(tert-butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole displayed superior selectivity and lower toxicity towards normal cells compared to traditional chemotherapeutics .

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